4-(2-Fluoroethoxy)aniline (CAS 1547-12-2) is a specialized fluorinated aniline building block primarily utilized in medicinal chemistry and radiotracer development. It serves as a direct precursor for introducing the 4-(2-fluoroethoxy)phenyl moiety into drug candidates, particularly via Buchwald-Hartwig aminations, SNAr reactions, and amide couplings . Compared to standard alkoxy anilines, this compound is specifically procured to leverage the bioisosteric properties of the fluorine atom, which imparts enhanced metabolic stability and fine-tuned lipophilicity without significantly altering the steric profile of the parent ethoxy group [1].
Substituting 4-(2-fluoroethoxy)aniline with unfluorinated analogs like 4-ethoxyaniline or 4-methoxyaniline fundamentally alters the pharmacokinetic and physicochemical profiles of the downstream products [1]. In drug development, standard ethoxy and methoxy groups are highly susceptible to rapid cytochrome P450-mediated O-dealkylation, leading to poor in vivo half-lives. The presence of the highly electronegative fluorine atom on the terminal carbon of the ethoxy chain strengthens the adjacent C-H bonds, effectively blocking this metabolic liability [1]. Furthermore, generic substitution fails in diagnostic applications, as the 19F-bearing compound is strictly required as a cold reference standard to validate the synthesis and binding affinity of 18F-PET radiotracers [2].
The incorporation of a 2-fluoroethoxy group via 4-(2-fluoroethoxy)aniline significantly enhances the metabolic stability of the resulting pharmacophores compared to their unfluorinated ethoxy or methoxy counterparts [1]. The strong electron-withdrawing nature of the fluorine atom increases the bond dissociation energy of the adjacent C-H bonds, resisting oxidative cleavage by liver microsomes. Studies on structurally analogous compounds demonstrate that replacing an ethoxy group with a 2-fluoroethoxy group can increase the mouse liver microsome (MLM) half-life by up to 5-fold, directly impacting the in vivo efficacy of the synthesized drug candidates [1].
| Evidence Dimension | Microsomal Half-Life (Metabolic Stability) |
| Target Compound Data | Extended half-life (up to 5-fold increase) |
| Comparator Or Baseline | Unfluorinated ethoxy/methoxy analogs (rapid O-dealkylation) |
| Quantified Difference | Up to 5x improvement in metabolic half-life |
| Conditions | In vitro mouse liver microsome (MLM) assays |
Procuring the fluorinated building block is essential for developing drug candidates that require high in vivo metabolic stability and resistance to rapid clearance.
4-(2-Fluoroethoxy)aniline allows for precise tuning of a molecule's lipophilicity (logP) during lead optimization [1]. While the steric bulk of the 2-fluoroethoxy group is nearly identical to that of an ethoxy group, the electronegativity of the fluorine atom slightly lowers the overall lipophilicity compared to the unfluorinated ethoxy analog, yet remains more lipophilic than a methoxy group. For instance, in the development of CNS-targeted ligands, the 2-fluoroethoxy moiety achieved an optimal logP (typically around 2.1 to 2.4), which is critical for crossing the blood-brain barrier (BBB) while minimizing non-specific binding [1].
| Evidence Dimension | Calculated/Experimental logP |
| Target Compound Data | Optimal logP (approx. 2.1 - 2.4 for CNS penetrant tracers) |
| Comparator Or Baseline | 4-ethoxyaniline derivatives (higher logP, higher non-specific binding) |
| Quantified Difference | Lower lipophilicity than ethoxy, higher than methoxy |
| Conditions | Octanol-water partition coefficient assays for CNS-targeted ligands |
Buyers targeting CNS indications or specific membrane permeability profiles must select the fluoroethoxy derivative to achieve the strict logP requirements for BBB penetration.
In the development of 18F-labeled positron emission tomography (PET) tracers, such as those targeting CSF1R or amyloid plaques, 4-(2-fluoroethoxy)aniline is utilized to synthesize the non-radioactive (19F) reference standard[1]. This cold standard is strictly required to confirm the identity, purity, and in vitro binding affinity (IC50) of the radiolabeled counterpart before in vivo studies. For example, in the synthesis of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors, the 19F-fluoroethoxy standard demonstrated a potent IC50 of 6 nM, validating the structural design prior to the 18F-radiolabeling process [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | IC50 = 6 nM (for CSF1R inhibitor cold standard) |
| Comparator Or Baseline | Unfluorinated analogs (cannot serve as 19F reference) |
| Quantified Difference | Provides exact structural and chromatographic match for 18F tracer |
| Conditions | In vitro kinase inhibition assays and HPLC retention time matching |
Radiochemistry labs must procure the 19F-bearing aniline to legally and scientifically validate the identity and target affinity of novel 18F-PET radiotracers.
4-(2-Fluoroethoxy)aniline is highly suited for the synthesis of central nervous system (CNS) targeted kinase inhibitors, such as CSF1R or BTK inhibitors [1]. The incorporation of the 2-fluoroethoxy group ensures the final drug candidate possesses the optimal logP for blood-brain barrier penetration while resisting rapid CYP450-mediated degradation, a critical requirement for neuroinflammatory and neurodegenerative disease therapies.
The compound is a critical building block for synthesizing cold (19F) reference standards in radiopharmaceutical development [1]. It is used to validate the chemical identity, chromatographic behavior, and binding affinity of 18F-labeled PET tracers targeting amyloid plaques, neurofibrillary tangles, or specific neuroreceptors before they are advanced to clinical or preclinical imaging studies.
In medicinal chemistry optimization campaigns where a lead compound containing a methoxy or ethoxy group suffers from poor in vivo half-life due to O-dealkylation, 4-(2-fluoroethoxy)aniline is the preferred substitute [2]. It allows chemists to maintain the essential steric and electronic interactions of the alkoxy group while chemically blocking the primary site of metabolic clearance.
Irritant